5-Chloro-4,5,5-trifluoropent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4,5,5-trifluoropent-1-ene is an organic compound with the molecular formula C5H6ClF3 It is a halogenated alkene, characterized by the presence of chlorine and fluorine atoms attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,5,5-trifluoropent-1-ene typically involves the halogenation of pentene derivatives. One common method is the addition of chlorine and fluorine to a pentene substrate under controlled conditions. The reaction can be carried out using reagents such as chlorine gas and hydrogen fluoride, often in the presence of a catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,5,5-trifluoropent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Addition: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can add hydrogen across the double bond.
Oxidation: Potassium permanganate (KMnO4) can be used to oxidize the compound to form corresponding alcohols or ketones.
Major Products Formed
Substitution: Formation of iodinated or brominated derivatives.
Addition: Formation of saturated alkanes.
Oxidation: Formation of alcohols or ketones depending on the reaction conditions.
Scientific Research Applications
5-Chloro-4,5,5-trifluoropent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4,5,5-trifluoropent-1-ene involves its interaction with molecular targets through its reactive functional groups. The presence of halogens makes it a good candidate for electrophilic and nucleophilic reactions. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the conditions of the reaction.
Comparison with Similar Compounds
Similar Compounds
5-Chloropent-1-ene: Similar structure but lacks fluorine atoms.
4,5,5-Trifluoropent-1-ene: Similar structure but lacks chlorine atom.
5-Bromo-4,5,5-trifluoropent-1-ene: Similar structure with bromine instead of chlorine.
Uniqueness
5-Chloro-4,5,5-trifluoropent-1-ene is unique due to the combination of chlorine and fluorine atoms on the same pentene backbone. This unique halogenation pattern imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with other molecules. The presence of both chlorine and fluorine also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
89965-94-6 |
---|---|
Molecular Formula |
C5H6ClF3 |
Molecular Weight |
158.55 g/mol |
IUPAC Name |
5-chloro-4,5,5-trifluoropent-1-ene |
InChI |
InChI=1S/C5H6ClF3/c1-2-3-4(7)5(6,8)9/h2,4H,1,3H2 |
InChI Key |
GSVLPIJRADUIEI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(F)(F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.